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Compound of Interest

Compound Name: (4-Aminopyridin-3-yl)methanol

Cat. No.: B111802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of (4-Aminopyridin-3-yl)methanol and its derivatives. This class of compounds holds

significant interest in medicinal chemistry due to the versatile reactivity of the aminopyridine

core, which serves as a scaffold for the development of novel therapeutic agents.

Introduction
(4-Aminopyridin-3-yl)methanol is a valuable building block in pharmaceutical and chemical

research. The presence of a primary amino group, a hydroxyl group, and a pyridine ring allows

for a wide range of chemical modifications, making it an ideal starting material for the synthesis

of diverse compound libraries. These derivatives are being explored for their potential in

various therapeutic areas.

Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, (4-Aminopyridin-
3-yl)methanol, is provided below.
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Property Value Reference

Molecular Formula C₆H₈N₂O [1]

Molecular Weight 124.14 g/mol [1]

CAS Number 138116-34-4 [2]

Purity ≥ 97% [2]

Appearance Not specified

Storage Conditions Room temperature [2]

Synthetic Pathways
The synthesis of (4-Aminopyridin-3-yl)methanol can be approached through various

synthetic routes. A common and effective strategy involves a multi-step synthesis starting from

readily available pyridine derivatives. One such plausible pathway begins with 4-aminopyridine-

3-carboxylic acid, which is first esterified and then reduced to the desired alcohol.

Step 1: Esterification Step 2: Reduction

4-Aminopyridine-3-carboxylic acid Methyl 4-aminopyridine-3-carboxylate
MeOH, H+

(4-Aminopyridin-3-yl)methanol

1. LiAlH4, THF
2. H2O workup

Click to download full resolution via product page

Caption: Proposed two-step synthesis of (4-Aminopyridin-3-yl)methanol.

An alternative approach for the reduction of the ester to the alcohol can be performed using

sodium borohydride, which is a milder reducing agent.

Methyl 4-aminopyridine-3-carboxylate (4-Aminopyridin-3-yl)methanolNaBH4, MeOH/THF
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Caption: Alternative reduction step using Sodium Borohydride.

Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of (4-Aminopyridin-3-
yl)methanol.

Protocol 1: Esterification of 4-Aminopyridine-3-
carboxylic Acid
This protocol describes the conversion of 4-aminopyridine-3-carboxylic acid to its methyl ester.

Materials:

4-Aminopyridine-3-carboxylic acid

Methanol (MeOH), anhydrous

Sulfuric acid (H₂SO₄), concentrated

Sodium bicarbonate (NaHCO₃), saturated solution

Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b111802?utm_src=pdf-body-img
https://www.benchchem.com/product/b111802?utm_src=pdf-body
https://www.benchchem.com/product/b111802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

To a solution of 4-aminopyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per

gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.

Heat the reaction mixture to reflux and maintain for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and remove the methanol

under reduced pressure.

Neutralize the residue with a saturated solution of sodium bicarbonate.

Extract the aqueous layer with dichloromethane (3 x 20 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to obtain the crude methyl 4-aminopyridine-3-carboxylate.

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction of Methyl 4-Aminopyridine-3-
carboxylate to (4-Aminopyridin-3-yl)methanol
This protocol details the reduction of the methyl ester to the corresponding primary alcohol

using Lithium Aluminium Hydride (LiAlH₄).

Materials:

Methyl 4-aminopyridine-3-carboxylate

Lithium Aluminium Hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask

Dropping funnel

Magnetic stirrer and stir bar

Inert atmosphere (Nitrogen or Argon)

Ice bath

Filter funnel and filter paper

Procedure:

In a dry round-bottom flask under an inert atmosphere, suspend Lithium Aluminium Hydride

(1.5 - 2.0 eq) in anhydrous THF.

Cool the suspension to 0 °C using an ice bath.

Dissolve methyl 4-aminopyridine-3-carboxylate (1.0 eq) in anhydrous THF and add it

dropwise to the LiAlH₄ suspension.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential

addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser

workup).

Alternatively, quench by the careful, portion-wise addition of sodium sulfate decahydrate until

the grey precipitate turns white and the solution becomes clear.

Filter the resulting precipitate and wash it thoroughly with THF.

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield (4-Aminopyridin-3-yl)methanol.
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The crude product can be purified by recrystallization or column chromatography.

Characterization Data
The synthesized (4-Aminopyridin-3-yl)methanol should be characterized to confirm its

identity and purity. Typical characterization data are provided below.

Analysis Expected Results

¹H NMR

Peaks corresponding to aromatic protons, the

methylene protons of the methanol group, and

the amine and hydroxyl protons.

¹³C NMR
Resonances for the pyridine ring carbons and

the methylene carbon.

Mass Spec (MS)
A molecular ion peak corresponding to the

calculated molecular weight (m/z = 124.14).

Infrared (IR)

Characteristic absorptions for N-H and O-H

stretching, C-N and C-O stretching, and

aromatic C-H bending.

Applications in Drug Discovery
(4-Aminopyridin-3-yl)methanol serves as a versatile scaffold for the synthesis of a variety of

derivatives with potential biological activities. The amino and hydroxyl groups provide

convenient handles for derivatization, allowing for the exploration of structure-activity

relationships (SAR).
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Starting Material

Derivatization Reactions

Derivative Classes

Biological Screening

(4-Aminopyridin-3-yl)methanol

Acylation (R-COCl)

on -NH2

Alkylation (R-X)

on -NH2

Sulfonylation (R-SO2Cl)

on -NH2

Etherification (R-X)

on -OH

Amide Derivatives N-Alkylated Derivatives Sulfonamide Derivatives Ether Derivatives

Biological Assays
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis of (4-Aminopyridin-3-yl)methanol Derivatives:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111802#synthesis-of-4-aminopyridin-3-yl-methanol-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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